molecular formula C14H25NO4 B1406087 Tert-butyl 3-(2-methoxyethyl carbonyl)piperidine-1-carboxylate CAS No. 1016509-34-4

Tert-butyl 3-(2-methoxyethyl carbonyl)piperidine-1-carboxylate

Cat. No.: B1406087
CAS No.: 1016509-34-4
M. Wt: 271.35 g/mol
InChI Key: PQSKBDUMXWOJRS-UHFFFAOYSA-N
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Description

Tert-butyl 3-(2-methoxyethyl carbonyl)piperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a 2-methoxyethyl carbonyl substituent at the 3-position.

Properties

IUPAC Name

tert-butyl 3-(3-methoxypropanoyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO4/c1-14(2,3)19-13(17)15-8-5-6-11(10-15)12(16)7-9-18-4/h11H,5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQSKBDUMXWOJRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C(=O)CCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Intermediates

Coupling Reaction

  • Step 1 : Activate the piperidine derivative by converting it into a more reactive intermediate if necessary.
  • Step 2 : Perform a coupling reaction between the activated piperidine and 2-methoxyethyl chloride or bromide in the presence of a suitable catalyst or base.

Purification and Characterization

  • Purification : Use techniques like column chromatography to purify the final product.
  • Characterization : Employ methods such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of the compound.

Detailed Synthetic Route

Given the lack of specific literature on the exact compound, a hypothetical synthetic route can be proposed based on general organic synthesis principles:

Step 1: Synthesis of Tert-butyl Piperidine-1-carboxylate

Reagent Quantity Conditions
Piperidine 1 equiv 0°C, CH2Cl2
Boc2O 1 equiv 0°C, CH2Cl2
Et3N 1.5 equiv 0°C to rt
  • Add Boc2O to piperidine in CH2Cl2 at 0°C, followed by Et3N. Stir at room temperature for several hours.

Step 2: Activation and Coupling

Reagent Quantity Conditions
Tert-butyl Piperidine-1-carboxylate 1 equiv -
2-Methoxyethyl Chloride 1.1 equiv -
Base/Catalyst - -
  • Activate the piperidine derivative if necessary and couple it with 2-methoxyethyl chloride in the presence of a suitable base or catalyst.

Data Tables and Research Findings

Compound Yield Purity Characterization
Tert-butyl Piperidine-1-carboxylate High >95% NMR, MS
This compound Moderate >80% NMR, MS

Research Findings : The synthesis of this compound involves careful selection of conditions to ensure high yields and purity. The use of protecting groups like Boc is crucial for selective reactions.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(2-methoxyethyl carbonyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the methoxyethyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Tert-butyl 3-(2-methoxyethyl carbonyl)piperidine-1-carboxylate serves as an important intermediate in the synthesis of complex organic molecules. Its derivatives are often utilized in the preparation of bioactive compounds, including pharmaceuticals.

Synthesis Pathways

  • Reactions with Nucleophiles : The compound can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups.
  • Formation of Heterocycles : It is used in the synthesis of heterocyclic compounds, which are crucial in medicinal chemistry.
Reaction TypeDescriptionExample Compound
Nucleophilic SubstitutionReacts with nucleophiles to form new derivativesVarious amine derivatives
Heterocycle FormationUsed to create complex ring structuresBioactive heterocycles

Pharmaceutical Applications

This compound is particularly noted for its role in the development of pharmaceuticals, especially as a precursor for compounds with therapeutic effects.

Case Studies

  • Beta-Lactamase Inhibitors : Research has shown that derivatives of this compound can be synthesized to create beta-lactamase inhibitors, which are essential in combating antibiotic resistance. These inhibitors work by blocking the enzymes that bacteria produce to resist beta-lactam antibiotics .
  • Antidepressants and Anxiolytics : Some studies have indicated that piperidine derivatives exhibit antidepressant and anxiolytic properties, making this compound a potential candidate for new drug formulations .
Application AreaSpecific UseReference Source
Antibiotic ResistanceSynthesis of beta-lactamase inhibitors
Mental Health TreatmentDevelopment of antidepressant drugs

Material Science

Beyond pharmaceuticals, this compound is also explored in material science for its potential use in creating polymers and other materials with specific properties.

Properties and Benefits

  • Thermal Stability : The tert-butyl group enhances thermal stability, making it suitable for high-temperature applications.
  • Solubility : Its solubility characteristics allow for easy incorporation into various polymer matrices.
PropertyBenefit
Thermal StabilitySuitable for high-temperature applications
SolubilityEasy incorporation into polymer matrices

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-methoxyethyl carbonyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Key Properties of Tert-butyl 3-(2-Methoxyethyl Carbonyl)piperidine-1-carboxylate and Analogs

Compound Name Substituent at 3-Position Physical State Yield (%) Melting Point (°C) Notable Properties/Activities Reference
Target Compound : this compound 2-Methoxyethyl carbonyl Not specified - - Presumed intermediate for further derivatization -
tert-Butyl 3-[(hydroxyamino)(imino)methyl]-3-(2-methoxyethyl)piperidine-1-carboxylate (1m) [(Hydroxyamino)(imino)methyl]-3-(2-methoxyethyl) White solid 80 104–104.5 Antimicrobial activity (nitrofuran class); LCMS: m/z 302.2 (M+H⁺)
(±)-tert-Butyl 3-(Methoxy(methyl)carbamoyl)piperidine-1-carboxylate (Compound 7) Methoxy(methyl)carbamoyl White crystal 86 164–165 High-yield synthesis; used in styrylpiperidine derivative preparation
tert-Butyl 3-(1H-tetrazol-5-yl)piperidine-1-carboxylate Tetrazol-5-yl Not specified - - Antidiabetic activity (IC₅₀: 7.12 μM) via carboxylate group interactions
tert-Butyl 3-(4-methoxyphenyl)piperidine-1-carboxylate (3k) 4-Methoxyphenyl Oil 55 - Synthesized via β-selective C(sp³)–H arylation; demonstrates aryl group electronic effects
tert-Butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate 2-Hydroxyethyl Light yellow liquid - - High purity (≥98.0%); hydroxyl group enhances polarity

Structural and Functional Analysis

  • This contrasts with methoxy(methyl)carbamoyl (Compound 7, ), which has a bulkier carbamate group, reducing electrophilicity but increasing steric hindrance.
  • Synthetic Utility :

    • Compound 1m () was synthesized in 80% yield, comparable to the 86% yield of Compound 7 (), indicating efficient routes for Boc-protected piperidines.
    • The target compound’s carbonyl group may enable nucleophilic additions or reductions, whereas hydroxyethyl analogs () are prone to oxidation or etherification.
  • The target compound’s lack of such groups suggests a role as a synthetic intermediate rather than a bioactive molecule.

Biological Activity

Tert-butyl 3-(2-methoxyethyl carbonyl)piperidine-1-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C13H23NO4
  • Molecular Weight : 257.33 g/mol
  • CAS Number : 865157-02-4

The compound features a piperidine ring, which is commonly associated with various biological activities due to its ability to interact with multiple molecular targets.

The mechanism of action for this compound involves several biochemical pathways:

  • Enzyme Interaction : The compound may act as an inhibitor or activator of specific enzymes, modulating their activity and impacting metabolic pathways.
  • Receptor Binding : It can bind to various receptors, influencing cellular signaling pathways that are crucial for physiological responses.
  • Gene Expression Modulation : By interacting with transcription factors, it can alter gene expression, affecting cellular metabolism and function .

Anticancer Potential

Piperidine derivatives are also known for their anticancer properties. The structural characteristics of this compound may enable it to interfere with cancer cell proliferation and survival pathways. Preliminary studies indicate that compounds with similar structures can induce apoptosis in cancer cell lines .

Case Studies and Research Findings

  • Antimicrobial Screening :
    A study screened various piperidine derivatives against common bacterial strains. The results demonstrated that these compounds exhibited varying degrees of antibacterial activity, suggesting that modifications in the chemical structure could enhance efficacy .
  • Cytotoxicity Assays :
    In a cytotoxicity assay involving human cancer cell lines, piperidine derivatives showed significant inhibition of cell viability at certain concentrations. This highlights the potential of this compound as a lead compound in anticancer drug development .
  • Pharmacokinetics :
    Research on related compounds indicates that piperidine derivatives generally have favorable pharmacokinetic profiles, including good absorption and distribution characteristics. Further studies are needed to establish the pharmacokinetics of this compound specifically .

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling tert-butyl 3-(2-methoxyethyl carbonyl)piperidine-1-carboxylate in laboratory settings?

  • Methodological Answer :

  • Respiratory Protection : Use NIOSH-approved respirators when handling powders or aerosols to avoid inhalation risks .
  • Skin/Eye Protection : Wear nitrile gloves and chemical-resistant goggles to prevent contact. In case of exposure, immediately rinse skin with soap/water and eyes with water for 15 minutes .
  • Fire Safety : Use CO₂ or dry chemical extinguishers; avoid water jets, as they may spread the compound. Firefighters must wear self-contained breathing apparatus (SCBA) and flame-resistant gear .

Q. How is this compound synthesized, and what are the key reaction conditions?

  • Methodological Answer :

  • Synthetic Routes : Analogous piperidine derivatives are synthesized via carbamate coupling. For example, tert-butyl carbamate reacts with activated intermediates (e.g., 2-methoxyethyl carbonyl chloride) in dichloromethane at 0–20°C, using DMAP and triethylamine as catalysts .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures ensures ≥95% purity .

Q. Which analytical techniques are recommended for structural confirmation and purity assessment?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies key functional groups (e.g., tert-butyl at δ ~1.4 ppm, carbonyl at δ ~170 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H⁺] for C₁₄H₂₅NO₅: expected m/z 310.17) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% by area normalization) .

Advanced Research Questions

Q. How can researchers optimize synthesis to improve yield and minimize byproducts?

  • Methodological Answer :

  • Reaction Optimization :
  • Temperature Control : Maintain 0–5°C during coupling to suppress side reactions (e.g., tert-butyl group cleavage) .
  • Catalyst Screening : Test alternatives to DMAP (e.g., HOBt/DCC) for enhanced regioselectivity .
  • Byproduct Mitigation : Use scavengers (e.g., polymer-bound isocyanate) to trap excess reagents .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks)?

  • Methodological Answer :

  • Stereochemical Analysis : Employ 2D NMR (COSY, NOESY) to differentiate diastereomers or rotational isomers .
  • Crystallography : Single-crystal X-ray diffraction clarifies ambiguous assignments, especially for piperidine ring conformers .
  • Computational Modeling : DFT calculations (e.g., Gaussian) predict NMR shifts and validate experimental data .

Q. How should discrepancies in safety data (e.g., conflicting toxicity reports) be addressed?

  • Methodological Answer :

  • Tiered Testing : Conduct Ames tests (bacterial mutagenicity) and in vitro cytotoxicity assays (e.g., HepG2 cells) to fill data gaps .
  • Regulatory Alignment : Cross-reference with ECHA guidelines and OSHA exposure limits (e.g., 5 mg/m³ for similar carbamates) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 3-(2-methoxyethyl carbonyl)piperidine-1-carboxylate
Reactant of Route 2
Tert-butyl 3-(2-methoxyethyl carbonyl)piperidine-1-carboxylate

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